(R)-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid
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Overview
Description
®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a fluorobenzyl group, and a tetrahydropyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of the tetrahydropyrimidinyl core, the introduction of the cyano and fluorobenzyl groups, and the final coupling with the piperidinyl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorobenzyl group provides a useful handle for fluorescence-based assays.
Medicine
In medicine, ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique structure allows for the exploration of new catalytic pathways and the optimization of existing processes.
Mechanism of Action
The mechanism of action of ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar structural motif but different functional groups.
(-)-Carvone: A natural compound with bioactive properties.
Uniqueness
®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is unique due to its combination of a cyano group, a fluorobenzyl group, and a tetrahydropyrimidinyl moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Biological Activity
(R)-4-((1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24FN5O5
- Molecular Weight : 457.45 g/mol
- CAS Number : 2087874-92-6
The compound is believed to act through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that have shown activity against various targets including dihydrofolate reductase and tyrosine kinases .
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Antitumor Activity
Recent studies suggest that compounds with similar structural frameworks exhibit significant antitumor activity. For instance:
- In vitro Studies : Compounds related to (R)-4 have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 (Breast) | 10 | Apoptosis induction |
Compound B | HT29 (Colon) | 15 | Cell cycle arrest |
Antimicrobial Activity
Preliminary data indicate that the compound may possess antimicrobial properties:
- Activity Against Bacteria : Similar pyrimidine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds structurally related to (R)-4:
- Mechanisms : These compounds can reduce neurotoxicity induced by oxidative stress and enhance dopaminergic signaling in models of neurodegenerative diseases .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the effects of a related compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.
- Neuroprotective Study :
- Antimicrobial Assessment :
Properties
Molecular Formula |
C22H24FN5O5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24FN5O5/c1-26-20(30)10-19(27-8-2-3-17(13-27)25-18(29)6-7-21(31)32)28(22(26)33)12-15-9-16(23)5-4-14(15)11-24/h4-5,9-10,17H,2-3,6-8,12-13H2,1H3,(H,25,29)(H,31,32)/t17-/m1/s1 |
InChI Key |
QIJKBSCWMVFRIX-QGZVFWFLSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)NC(=O)CCC(=O)O |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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